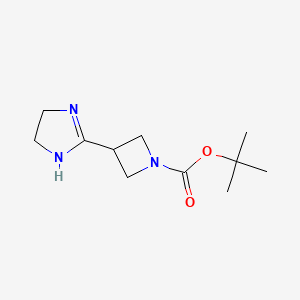

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

Descripción

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted at the 3-position with a 4,5-dihydro-1H-imidazol-2-yl group. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes. Its molecular formula is C₁₁H₁₉N₃O₂ (based on structural analysis), though conflicting data from suggests a formula of C₁₁H₉FN₂O₂, which may indicate a fluorinated derivative or reporting error .

Propiedades

Fórmula molecular |

C11H19N3O2 |

|---|---|

Peso molecular |

225.29 g/mol |

Nombre IUPAC |

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-12-4-5-13-9/h8H,4-7H2,1-3H3,(H,12,13) |

Clave InChI |

XIVKYWUWKVEIIC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C1)C2=NCCN2 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate generally follows a multi-step approach:

- Construction or procurement of the azetidine core with a protected nitrogen (tert-butyl carbamate, Boc group).

- Functionalization at the 3-position of azetidine with the 4,5-dihydro-1H-imidazol-2-yl substituent.

- Purification and characterization of the final compound.

Azetidine Core Preparation

The azetidine scaffold with a Boc protecting group is typically prepared or obtained as tert-butyl 3-bromoazetidine-1-carboxylate, which serves as a versatile intermediate for further substitution reactions.

- Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate : Commercially available or synthesized by bromination of tert-butyl azetidine-1-carboxylate under controlled conditions.

- Reactivity : The bromide at the 3-position is a good leaving group, enabling nucleophilic substitution reactions to introduce various substituents.

Representative Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of tert-butyl 3-bromoazetidine-1-carboxylate | Bromination of tert-butyl azetidine-1-carboxylate under controlled conditions | Commercially available or high yield | Key intermediate for substitution |

| Nucleophilic substitution with imidazoline | tert-Butyl 3-bromoazetidine-1-carboxylate + 4,5-dihydro-1H-imidazol-2-yl nucleophile, K2CO3, DMF, 60 °C, overnight | Up to 100% | Clean reaction, facile purification |

| Aza-Michael addition (alternative) | Azetidin-3-ylidene acetate + imidazoline, DBU catalyst, acetonitrile, 65 °C, 16 h | ~62% | Regioselective formation of 3-substituted azetidines |

Purification and Characterization

- Purification is typically achieved by silica gel flash chromatography using gradients of ethyl acetate and heptane.

- Characterization includes:

Detailed Research Findings

Spectroscopic Data Supporting Structure

- The ^15N NMR chemical shifts of azetidine nitrogen atoms protected by Boc groups typically appear around δ −315 ppm, while the substituted azetidine nitrogen shifts to about δ −350 ppm, consistent with the presence of the imidazoline substituent.

- The regiochemistry of the substitution is confirmed by 2D NMR techniques such as ^1H-^15N HMBC, which shows strong three-bond correlations between the azetidine methylene protons and the imidazoline nitrogen, confirming substitution at the 3-position.

Reaction Monitoring and Optimization

- Reactions are monitored by LC/MS to confirm full conversion of starting materials.

- Optimization of reaction conditions such as temperature (60–100 °C), solvents (DMF, acetonitrile), and bases (potassium carbonate, sodium tert-butoxide) is critical for maximizing yields and regioselectivity.

- Copper-catalyzed coupling reactions have also been employed for related azetidine derivatives, although less common for the imidazoline substitution.

Summary Table of Preparation Routes

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products can have diverse applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can also contribute to the compound’s biological activity by enhancing its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

- Key Difference : Contains a fully unsaturated imidazole ring instead of the 4,5-dihydroimidazole group.

- However, the dihydroimidazole in the target compound may offer greater conformational flexibility and reduced metabolic oxidation .

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

- Key Difference: Substituted with a cyanomethylene group instead of dihydroimidazole.

- Implications: The electron-withdrawing cyano group may lower electron density on the azetidine ring, affecting nucleophilic reactivity. This derivative is commercially available at high purity (95–98%) and priced between $15–$780 per gram, suggesting synthetic accessibility .

Functional Group Variations in Azetidine Derivatives

tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

- Key Difference : Features a methoxy(methyl)carbamoyl group at the 3-position.

tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate

- Key Difference : Substituted with a nitro-pyridine group.

- Implications : The nitro group is strongly electron-withdrawing, which could stabilize the azetidine ring against ring-opening reactions. Such derivatives are often intermediates in pharmaceuticals targeting nitroreductase-expressing pathogens .

5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles

- Key Difference : Shares the 4,5-dihydroimidazole moiety but integrated into a pyrazole ring system.

- Implications: Demonstrated potent antileishmanial activity (IC₅₀ = 0.015 mM against L. amazonensis), outperforming non-dihydroimidazole analogues. This highlights the pharmacological relevance of the dihydroimidazole group in antiparasitic drug design .

1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives

- Key Difference: Lacks the 5-amino substituent present in the above pyrazole derivatives.

- Implications: Lower antileishmanial activity (IC₅₀ > 0.500 mM) underscores the importance of auxiliary functional groups (e.g., amino) in enhancing bioactivity .

Physicochemical and Commercial Considerations

Stability and Reactivity Trends

- Boc Protection : All tert-butyl carbamate derivatives benefit from enhanced stability under basic conditions, but the dihydroimidazole group in the target compound may introduce sensitivity to acidic hydrolysis due to its basic nitrogen centers .

Actividad Biológica

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is with a molecular weight of approximately 225.29 g/mol. The compound consists of a tert-butyl group attached to an azetidine ring, which is further substituted with a 4,5-dihydro-1H-imidazole moiety. This unique combination contributes to its distinct pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with ammonia and glyoxal under controlled conditions. The reaction is performed at low temperatures (0°C) initially, followed by warming and stirring for several hours. The product is then extracted using dichloromethane and purified through silica gel chromatography. This method ensures a high yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings, such as tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate, exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways and interactions with specific molecular targets .

The biological activity of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is attributed to its ability to interact with biological macromolecules. The imidazole ring can coordinate with metal ions and enzymes, influencing their activity. Additionally, the azetidine ring may interact with various cellular components, leading to alterations in cellular function and signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | Lacks the dihydro group; simpler structure | |

| Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)azetidine | Contains a boron atom; different heterocyclic structure | |

| Tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole | More complex aromatic substitution; different biological profile |

This table illustrates how tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate stands out due to its specific structural features that may contribute to its distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Study : A study demonstrated that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics .

- Anticancer Research : Another research project focused on the compound's ability to induce apoptosis in leukemia cell lines. Results indicated a dose-dependent increase in apoptotic markers after treatment with the compound .

Q & A

Q. What are the primary synthetic routes for tert-butyl3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a secondary amine precursor.

- Step 2 : Introduction of the 4,5-dihydro-1H-imidazol-2-yl group via nucleophilic substitution or coupling reactions.

- Step 3 : Protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions with reagents like Boc₂O and DMAP .

Key Considerations : Reaction temperatures (0–60°C), solvent selection (e.g., DCM, THF), and catalyst optimization (e.g., Pd for coupling reactions) are critical for yield and purity.

Q. How is the compound’s structural integrity validated experimentally?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring geometry and imidazole substitution pattern.

- FTIR : Peaks at ~1680–1720 cm⁻¹ confirm the Boc carbonyl group.

- X-ray Crystallography : Resolves stereochemistry and bond angles, especially for chiral centers .

Q. What purification methods are recommended for this compound?

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column Chromatography : Employ silica gel with gradient elution (hexane:EtOAc, 3:1 to 1:2) to isolate the Boc-protected product .

Q. How stable is this compound under standard laboratory conditions?

- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres.

- Hydrolytic Sensitivity : Boc groups are labile under acidic conditions (e.g., TFA in DCM) .

Q. What safety protocols are essential during handling?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity reported in analogs ).

- Ventilation : Use fume hoods due to volatile solvents (DMF, THF).

- Waste Disposal : Treat as hazardous organic waste (halogenated solvents may be present) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products?

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency (yields vary by 15–20% ).

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for imidazole ring closure kinetics.

- DOE Approach : Use a factorial design to analyze temperature (30–60°C) and stoichiometry (1:1 to 1:1.2 ratios) .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

Q. How does the compound interact with biological targets (e.g., enzymes)?

- In Silico Docking : The imidazole moiety may bind to metalloenzyme active sites (e.g., carbonic anhydrase).

- Enzyme Assays : Test inhibitory activity at 10–100 µM concentrations in phosphate buffer (pH 7.4) .

Q. How to resolve contradictions in reported bioactivity data?

- Case Study : Conflicting IC₅₀ values (5 vs. 20 µM) in kinase inhibition assays may arise from assay conditions (ATP concentration, pH).

- Replication : Standardize protocols (e.g., 1 mM ATP, 37°C) and validate purity via HPLC (>98%) .

Q. What computational tools are suitable for predicting its physicochemical properties?

Q. How can the compound be functionalized for polymer synthesis?

- Copolymerization : Incorporate into polycationic polymers via radical initiators (e.g., APS) for materials science applications .

Q. What are the key differences between this compound and structurally similar analogs?

| Feature | This Compound | Analog (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) |

|---|---|---|

| Core Structure | Azetidine + dihydroimidazole | Azetidine + ketone |

| Reactivity | Nucleophilic at imidazole C-2 | Electrophilic at carbonyl |

| Bioactivity | Enzyme inhibition potential | Limited biological data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.